Cas no 1797800-80-6 (N-(1-cyano-2-methoxy-1-methylethyl)-2-ethylbenzamide)

N-(1-シアノ-2-メトキシ-1-メチルエチル)-2-エチルベンズアミドは、有機合成中間体として重要な化合物です。その分子構造は、シアノ基とメトキシ基を有する特異な分枝鎖を特徴とし、高い反応性と選択性を示します。特に、医薬品や農薬の合成において、キラルビルディングブロックとして有用です。メチル基とエチル基の立体障害により、特定の反応経路を制御可能で、不斉合成における利点が認められます。また、適度な極性と溶解性を併せ持ち、各種溶媒系での取り扱いが容易です。この化合物は、複雑な分子骨格構築の際に、効率的な合成ルートを提供します。

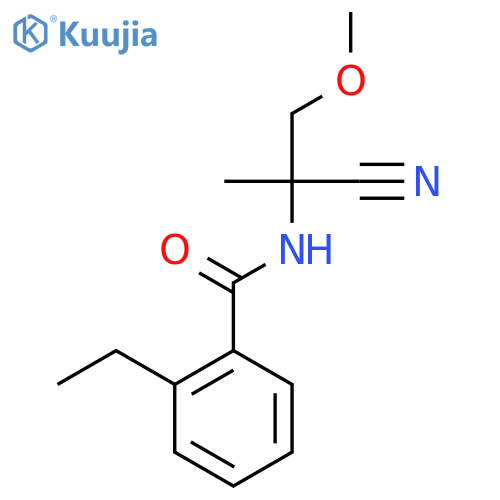

1797800-80-6 structure

商品名:N-(1-cyano-2-methoxy-1-methylethyl)-2-ethylbenzamide

N-(1-cyano-2-methoxy-1-methylethyl)-2-ethylbenzamide 化学的及び物理的性質

名前と識別子

-

- N-(2-cyano-1-methoxypropan-2-yl)-2-ethylbenzamide

- 1797800-80-6

- N-(1-cyano-2-methoxy-1-methylethyl)-2-ethylbenzamide

- EN300-26683482

- Z1524818498

- AKOS033398328

-

- インチ: 1S/C14H18N2O2/c1-4-11-7-5-6-8-12(11)13(17)16-14(2,9-15)10-18-3/h5-8H,4,10H2,1-3H3,(H,16,17)

- InChIKey: LJPXAMKNEYTXKT-UHFFFAOYSA-N

- ほほえんだ: O(C)CC(C#N)(C)NC(C1C=CC=CC=1CC)=O

計算された属性

- せいみつぶんしりょう: 246.136827821g/mol

- どういたいしつりょう: 246.136827821g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 18

- 回転可能化学結合数: 5

- 複雑さ: 334

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.9

- トポロジー分子極性表面積: 62.1Ų

N-(1-cyano-2-methoxy-1-methylethyl)-2-ethylbenzamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-26683482-0.05g |

N-(1-cyano-2-methoxy-1-methylethyl)-2-ethylbenzamide |

1797800-80-6 | 95.0% | 0.05g |

$212.0 | 2025-03-20 |

N-(1-cyano-2-methoxy-1-methylethyl)-2-ethylbenzamide 関連文献

-

Jingjing Chang,Kok Leong Chang,Chunyan Chi,Jie Zhang J. Mater. Chem. C, 2014,2, 5397-5403

-

Ping Tong Food Funct., 2020,11, 628-639

-

Kristin H. Loomis,Jonathan L. Kirschman,Sushma Bhosle,Ravi V. Bellamkonda,Philip J. Santangelo J. Mater. Chem. B, 2016,4, 1619-1632

-

Amanda Laura Ibiapino,Rafael Cardoso Seiceira,Altivo Pitaluga, Jr.,Antonio Carlos Trindade,Fabio Furlan Ferreira CrystEngComm, 2014,16, 8555-8562

-

Deshetti Jampaiah,Katie M. Tur,Samuel J. Ippolito,Ylias M. Sabri,James Tardio,Suresh K. Bhargava,Benjaram M. Reddy RSC Adv., 2013,3, 12963-12974

1797800-80-6 (N-(1-cyano-2-methoxy-1-methylethyl)-2-ethylbenzamide) 関連製品

- 2231675-15-1(1-(benzenesulfonyl)-7-chloro-2-methyl-pyrrolo[3,2-b]pyridine)

- 2411240-61-2(N-(1-cyano-2-phenylethyl)prop-2-enamide)

- 221087-47-4(N-(6-Bromopyridin-2-Yl)-2,2-Dimethylpropanamide)

- 921513-90-8(N-{2-3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}-4-methoxybenzene-1-sulfonamide)

- 579486-61-6(4,6-dichloro-2-ethyl-1H-imidazo4,5-cpyridine)

- 2352073-06-2(Ethyl 2-amino-3-(2-hydroxypyridin-3-yl)propanoate)

- 1995755-36-6(3-1-(propan-2-yl)-1H-pyrazol-5-yl-1,2-oxazole-5-carboxylic acid)

- 2227668-49-5(5-(3S)-3-hydroxybutylthiophene-3-carbonitrile)

- 126268-64-2(3-(5-cyanothiophen-2-yl)propanoic acid)

- 1849249-48-4(5-Thiazoleethanamine, β-methoxy-2-methyl-)

推奨される供給者

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬